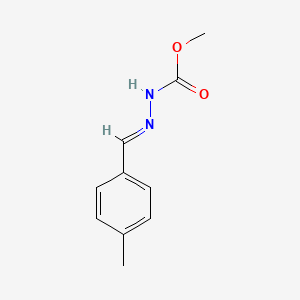
Tetraisobutyl methylenediphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisobutyl methylenediphosphonate is an organophosphorus compound with the chemical formula C17H38O6P2 It is a member of the methylenediphosphonate family, characterized by the presence of two phosphonate groups linked by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraisobutyl methylenediphosphonate typically involves the reaction of diisobutyl phosphite with formaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions are generally mild, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetraisobutyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted methylenediphosphonates.
Aplicaciones Científicas De Investigación
Tetraisobutyl methylenediphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bone-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetraisobutyl methylenediphosphonate involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound inhibits the activity of these enzymes, thereby reducing bone degradation. This mechanism is similar to that of other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraisopropyl methylenediphosphonate
- Tetrabutyl methylenediphosphonate
Uniqueness
Tetraisobutyl methylenediphosphonate is unique due to its specific isobutyl groups, which confer distinct chemical properties and reactivity compared to other methylenediphosphonates. This uniqueness makes it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C17H38O6P2 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3 |
Clave InChI |
MIPCKEALWXAJBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)


methanone](/img/structure/B11941647.png)

![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)




